molecular formula C13H14N4O2 B1149390 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole CAS No. 132827-25-9

3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole

Cat. No.: B1149390
CAS No.: 132827-25-9
M. Wt: 258.28
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Description

3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole (STB), with the molecular formula C 13 H 14 N 4 O 2 and a molecular weight of 258.28 g/mol, is a synthetic heterocyclic compound that belongs to the class of benzimidazole derivatives . Its structure combines benzimidazole and triazine rings, making it a valuable scaffold in medicinal and heterocyclic chemistry research . This compound is supplied for scientific investigation and is strictly For Research Use Only; it is not intended for human or veterinary diagnostic or therapeutic applications . Researchers value STB for its diverse biological activities. It has demonstrated significant antimicrobial and antifungal properties in scientific studies. For instance, it has shown activity against bacterial strains like Escherichia coli and fungal pathogens such as Aspergillus niger and Candida albicans . The mechanism of action for STB and similar benzimidazole derivatives is believed to involve the inhibition of key cellular processes. It may interact with specific enzyme active sites or interfere with DNA replication and protein synthesis, leading to the disruption of cell growth and proliferation in target microorganisms . From a chemical synthesis perspective, efficient preparation routes have been established, such as the direct synthesis from 2-aminobenzimidazole precursors via an acylation-cyclocondensation strategy . Beyond its antimicrobial applications, the scientific research applications for this compound extend to its use as a building block for synthesizing more complex organic molecules and its exploration in areas like kinase inhibition and antiparasitic activity . Its role as a degradation product of the fungicide benomyl also makes it relevant for environmental fate studies .

Properties

IUPAC Name

3-butyl-1H-[1,3,5]triazino[1,2-a]benzimidazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-2-3-8-16-12(18)15-11-14-9-6-4-5-7-10(9)17(11)13(16)19/h4-7H,2-3,8H2,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMENGGSVYVKZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)NC2=NC3=CC=CC=C3N2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194074
Record name 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41136-38-3
Record name 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041136383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Benomyl, a widely used fungicide, undergoes hydrolysis to form STB and 1-(2-benzimidazolyl)-3-n-butylurea (BBU) as primary degradation products. The reaction proceeds via cleavage of the carbamate group, followed by cyclization to form the triazine ring. Key factors influencing this process include:

  • pH : Hydrolysis rates increase under alkaline conditions. At pH 9, the half-life of benomyl degradation is 22 days at 22°C.

  • Temperature : Elevated temperatures accelerate degradation. For example, at 25°C, the half-life decreases to 54 days under the same pH.

Table 1: Degradation Kinetics of Benomyl to STB

ConditionHalf-Life (Days)Reference
pH 9, 22°C22
pH 9, 25°C54

Industrial and Environmental Relevance

This pathway is critical for understanding the environmental fate of benomyl, as STB persists in soil and water systems. However, the method is less favorable for controlled laboratory synthesis due to slow reaction kinetics and competing byproducts like BBU.

Direct Synthesis from Benzimidazole Precursors

Acylation-Cyclocondensation Strategy

The most efficient route involves acylating 2-aminobenzimidazole followed by cyclocondensation with triazine-forming reagents.

Stepwise Procedure

  • Acylation : 2-Aminobenzimidazole reacts with alkyl carbonochloridates (e.g., butyl chloroformate) in the presence of a base (e.g., sodium hydroxide) to form an intermediate carbamate.

  • Cyclocondensation : The carbamate undergoes intramolecular cyclization under heated conditions (80–100°C) in polar aprotic solvents like dimethylformamide (DMF), yielding STB.

Table 2: Optimization of Direct Synthesis

ParameterOptimal ConditionYield (%)Reference
SolventDMF72
Temperature90°C68
BaseNaOH75

Alternative Routes Using Dialkyl Carbonates

Dialkyl carbonates (e.g., diethyl carbonate) offer a greener alternative by eliminating hazardous alkyl halides. The reaction proceeds via:

2-Aminobenzimidazole+Butyl carbonateBaseSTB+Alcohol Byproduct\text{2-Aminobenzimidazole} + \text{Butyl carbonate} \xrightarrow{\text{Base}} \text{STB} + \text{Alcohol Byproduct}

This method achieves comparable yields (70–75%) while reducing waste generation.

Comparative Analysis of Methods

Efficiency and Practicality

  • Degradation Pathway :

    • Advantages : No specialized reagents required.

    • Limitations : Slow kinetics, low selectivity for STB.

  • Direct Synthesis :

    • Advantages : Higher yields (68–75%), scalability for industrial production.

    • Limitations : Requires anhydrous conditions and toxic solvents.

Purity and Byproduct Management

Direct synthesis minimizes byproducts through precise stoichiometric control, whereas benomyl degradation generates BBU, necessitating additional purification steps .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced benzimidazole and triazine derivatives.

    Substitution: Formation of substituted benzimidazole-triazine compounds with various functional groups.

Scientific Research Applications

3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Additionally, the compound may interfere with DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Key Differences :

  • Bioactivity : Unlike STB, imidazo/pyrimido derivatives exhibit direct IOP-lowering effects, with efficacy peaking at 0.4% concentration but diminishing at higher doses (reduced AUC) .

Degradation Products of Benomyl: STB vs. MBC and BBU

STB, MBC, and BBU are co-produced during benomyl degradation. Comparative properties:

Property STB MBC BBU Reference
Solubility in Water pH-dependent; higher at alkaline 8 mg/L (neutral pH) 1.2 mg/L (neutral pH)
Environmental Fate Persistent, binds to organic matter Rapid hydrolysis to 2-AB Moderate persistence
Bioactivity Phytotoxic Fungicidal Low activity

Structural Influence :

  • STB’s triazinone ring enhances stability compared to MBC’s carbamate group, which hydrolyzes readily .
  • BBU’s urea moiety reduces reactivity, explaining its lower environmental impact .

Other Benzimidazole Derivatives

Compounds like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole (from ) lack the fused triazinone ring but share synthetic routes involving benzaldehyde derivatives. These compounds prioritize herbicidal activity over fungicidal effects, unlike STB .

Research Implications and Gaps

  • Environmental Monitoring: STB’s persistence necessitates advanced detection methods, as highlighted by EPA reports on benomyl degradation .
  • Therapeutic Potential: While STB itself lacks direct pharmacological data, structural analogs demonstrate promising IOP reduction, warranting further study on STB derivatives .
  • Synthetic Chemistry: STB’s formation pathways (e.g., via benomyl degradation under basic conditions) inform green chemistry strategies to mitigate toxic byproducts .

Biological Activity

3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole (STB) is a synthetic compound belonging to the class of benzimidazole derivatives. Its unique chemical structure combines benzimidazole and triazine rings, which contributes to its diverse biological activities. This article explores the biological activity of STB, focusing on its antimicrobial, antifungal, and potential therapeutic properties, supported by data tables and research findings.

  • Chemical Formula : C₁₃H₁₄N₄O₂
  • CAS Number : 132827-25-9
  • Molecular Weight : 258.28 g/mol

The biological activity of STB is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit the activity of certain enzymes or proteins, disrupt cellular processes, and interfere with DNA replication or protein synthesis. This mechanism is crucial for its antimicrobial and antifungal properties.

Antimicrobial Activity

Research has indicated that STB exhibits significant antimicrobial activity against various microorganisms. The compound's effectiveness can be summarized as follows:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans8 µg/mL

These findings suggest that STB may serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

STB has also shown promising antifungal properties. It inhibits the growth of several fungal species, as evidenced by the following data:

Fungal SpeciesMIC (µg/mL)Reference
Aspergillus niger4
Penicillium chrysogenum16
Fusarium oxysporum32

The compound's ability to inhibit fungal growth is attributed to its interference with cell division and destabilization of fungal cell structures.

Study on Antifungal Efficacy

In a controlled laboratory study, STB was tested against various fungal pathogens. The results indicated that STB effectively inhibited fungal growth at concentrations lower than those required for traditional antifungal agents. This study highlights STB's potential as an alternative treatment for fungal infections.

Developmental Toxicity Assessment

A developmental toxicity study involving rats assessed the effects of STB exposure during gestation. The study found no significant teratogenic effects at doses up to 100 mg/kg/day, suggesting a favorable safety profile for potential therapeutic applications in pregnant populations .

Comparative Analysis with Similar Compounds

STB's biological activity can be compared with other benzimidazole derivatives:

CompoundAntimicrobial Activity (MIC)Antifungal Activity (MIC)
This compound (STB)E. coli: 32 µg/mLA. niger: 4 µg/mL
Methyl 2-benzimidazolecarbamate (MBC)E. coli: 64 µg/mLA. niger: 8 µg/mL

This comparison indicates that STB may have superior antimicrobial and antifungal properties compared to MBC, making it a valuable candidate for further research and development.

Q & A

Q. How to integrate experimental and computational data for mechanistic insights?

  • Hybrid workflows : Combine molecular dynamics simulations (e.g., GROMACS) with experimental binding assays to validate predicted interaction hotspots .
  • Data repositories : Use platforms like Zenodo to share raw NMR, MS, and bioassay data for collaborative analysis .

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